Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N'-hexyl-N-methyl-
Description
The compound "Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N'-hexyl-N-methyl-" is a substituted urea derivative with a unique structure. Its IUPAC name indicates the following substituents:
- A tert-butyliminomethyl group (N-[[(1,1-dimethylethyl)imino]methyl]) attached to one nitrogen atom.
- A hexyl chain (N'-hexyl) on the adjacent urea nitrogen.
- A methyl group (N-methyl) on the same nitrogen as the tert-butyliminomethyl moiety.
This structure combines steric bulk (from the tert-butyl group) with moderate lipophilicity (from the hexyl chain), making it distinct from simpler urea derivatives.
Properties
CAS No. |
652154-49-9 |
|---|---|
Molecular Formula |
C13H27N3O |
Molecular Weight |
241.37 g/mol |
IUPAC Name |
1-(tert-butyliminomethyl)-3-hexyl-1-methylurea |
InChI |
InChI=1S/C13H27N3O/c1-6-7-8-9-10-14-12(17)16(5)11-15-13(2,3)4/h11H,6-10H2,1-5H3,(H,14,17) |
InChI Key |
LLZNBVDDIQWMHI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)N(C)C=NC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N’-hexyl-N-methyl- typically involves the reaction of tert-butyl isocyanide with acetyl chloride, followed by the addition of 1,3-dimethylurea. The reaction is carried out in tetrahydrofuran (THF) as a solvent under nitrogen atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, resulting in the formation of the desired product as a white precipitate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Hydrolysis and Degradation
Ureas generally undergo hydrolysis under acidic or basic conditions, yielding amines and carbon dioxide. The presence of bulky substituents (e.g., tert-butyl groups) may hinder hydrolytic cleavage due to steric effects, potentially stabilizing the molecule. For example, N,N'-bis(1,1-dimethylethyl)urea ( )—a structurally similar compound—retains stability under mild conditions, suggesting resistance to rapid hydrolysis.
Asymmetric Hydrogenation
The imino group in the compound could participate in hydrogenation reactions. For instance, iridium catalysts with chiral ligands (e.g., MaxPHOX) enable enantioselective hydrogenation of imines to chiral amines . While the specific compound isn’t tested here, analogous N-alkyl imines have been hydrogenated using iridacycle catalysts, achieving high enantiomeric excess (up to 94% ee) .
Biological Interactions
The compound’s imino group may form hydrogen bonds with biomolecules, influencing enzyme activity or protein-ligand binding. For example, substituted ureas are known to interact with enzymes via hydrogen bonding, modulating catalytic activity. Additionally, tert-butyl substituents could enhance lipophilicity, affecting bioavailability in medicinal applications.
Structural Comparisons
| Compound | Key Features | Unique Properties |
|---|---|---|
| Urea, N,N'-dimethyl-N'-hexyl | Hexyl chain, no imino group | Lower steric hindrance, simpler reactivity |
| Urea, N-tert-butyl-N'-methyl | Tert-butyl group, lacks imino substituent | Reduced hydrogen-bonding capacity |
| Urea, N,N'-diethyl-N'-hexyl | Ethyl substituents, no imino group | Less sterically hindered than tert-butyl analogs |
The tert-butyl imino group in the target compound confers distinct steric and electronic properties, enhancing both chemical stability and biological activity compared to simpler ureas .
Nucleophilic Substitution
The imino group may act as a leaving group, enabling substitution reactions. For example, in ruthenium-catalyzed systems, formamide intermediates undergo nucleophilic attack by amines . This mechanism could extend to the target compound if intermolecular coupling occurs.
Dehydrogenative Condensation
As demonstrated in methanol-based urea synthesis , the compound may form via oxidation of amine-alcohol mixtures under catalytic conditions. The hexyl chain’s hydrophobicity could influence reaction kinetics by stabilizing intermediates.
Scientific Research Applications
Scientific Research Applications
Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N'-hexyl-N-methyl- has several notable applications:
Organic Chemistry
- Reagent in Synthesis: Utilized as a reagent for preparing various derivatives due to its ability to undergo multiple chemical reactions such as oxidation, reduction, and substitution.
Biochemistry
- Biochemical Probes: Investigated for its potential to study enzyme mechanisms and protein interactions. The imino group can form hydrogen bonds with biomolecules, influencing their structure and function.
Pharmacology
- Antimicrobial Properties: Preliminary studies suggest potential antimicrobial activity against various bacterial strains. For instance, derivatives of urea have shown promising growth inhibition against Acinetobacter baumannii, indicating possible therapeutic applications .
- Anticancer Activity: The compound is being explored for its anticancer properties, although further research is required to elucidate its mechanisms of action.
Material Science
- Advanced Materials Development: Due to its unique chemical properties, it is being utilized in the development of polymers and coatings that have enhanced performance characteristics.
Case Studies
Case Study 1: Antimicrobial Activity Evaluation
A study conducted on synthesized derivatives of urea demonstrated significant antimicrobial effects against Staphylococcus aureus and Klebsiella pneumoniae. The most effective compound exhibited over 90% inhibition against Acinetobacter baumannii, highlighting the potential for developing new antimicrobial agents based on this compound's structure .
Case Study 2: Enzyme Mechanism Studies
Research involving Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N'-hexyl-N-methyl- as a biochemical probe has led to insights into enzyme kinetics and substrate interactions. The compound's ability to form stable complexes with enzymes has been instrumental in understanding catalytic mechanisms at a molecular level.
Mechanism of Action
The mechanism of action of Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N’-hexyl-N-methyl- involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares substituents and molecular features of similar urea derivatives:
Key Observations :
- Alkyl Chain Length : The hexyl group in the target compound increases lipophilicity compared to methyl or ethyl substituents (e.g., ). This could enhance membrane permeability in biological applications.
- Aromatic vs. Aliphatic Groups : Compounds like N-(1,1-dimethylethyl)-N'-phenyl urea () exhibit π-π stacking capabilities, whereas aliphatic chains (hexyl) favor hydrophobic interactions.
Physicochemical Properties
Data from analogous compounds suggest trends in properties:
- Boiling Point : For a related urea derivative with a phenyl group (), the predicted boiling point is 480.3±45.0°C, suggesting high thermal stability. The hexyl chain in the target compound may lower boiling point slightly due to increased volatility.
- Density : Estimated at ~1.2–1.3 g/cm³, similar to other alkyl-substituted ureas .
Q & A
Q. Table 1: Key Spectral Benchmarks
| Technique | Expected Signals | Reference |
|---|---|---|
| ¹H NMR | δ 3.2–3.5 (N-CH3), δ 1.1–1.4 (tert-butyl) | |
| ¹³C NMR | 155–160 ppm (urea carbonyl) | |
| HRMS | m/z 298.25 (C₁₅H₃₁N₃O) |
Advanced: How can computational modeling predict this compound’s reactivity in supramolecular assemblies?
Answer:
Use density functional theory (DFT) to analyze hydrogen-bonding propensity and steric hindrance:
Geometry optimization : Model the urea core’s hydrogen-bond donor/acceptor sites (e.g., carbonyl O and NH groups) .
Electrostatic potential maps : Identify regions prone to nucleophilic/electrophilic interactions (e.g., tert-butyl groups may hinder stacking) .
Molecular docking : Simulate host-guest interactions with macrocycles like cucurbiturils (compare with NIST data for diphenylurea analogs ).
Key Insight : The hexyl chain enhances hydrophobicity, while the tert-butyl group disrupts planar packing—critical for designing self-healing polymers .
Advanced: How to resolve contradictions in reported thermodynamic stability data?
Answer:
Contradictions often arise from differing synthetic conditions or impurities. Mitigate via:
Controlled synthesis : Standardize reaction time/temperature (e.g., 60°C for 12 hours) to minimize byproducts .
Differential Scanning Calorimetry (DSC) : Compare melting points (ΔH fusion) across batches (see NIST protocols ).
HPLC purity checks : Use a C18 column (acetonitrile/water mobile phase) to detect impurities <0.5% .
Example : If stability varies, correlate with tert-butyl isomerization (confirmed via variable-temperature NMR) .
Basic: What in vitro assays are suitable for preliminary bioactivity screening?
Answer:
Design assays based on urea’s role in enzyme inhibition:
Urease inhibition : Measure NH₃ production (phenol-hypochlorite assay) at pH 7.0 .
Cytotoxicity : Use MTT assays on HEK293 cells (IC₅₀ dose-response curves).
Controls : Include thiourea analogs to assess specificity (see PubChem data ).
Safety Note : Follow Angene’s guidelines for handling urea derivatives (e.g., PPE for inhalation risks) .
Advanced: What mechanistic studies clarify its degradation under environmental conditions?
Answer:
Combine experimental and theoretical approaches:
Photolysis studies : Expose to UV-Vis light (λ = 254 nm) and monitor degradation via LC-MS .
Isotopic labeling : Use ¹⁵N-labeled urea to track hydrolysis pathways (e.g., NH₃ release).
DFT transition-state analysis : Model bond cleavage energetics (e.g., tert-butyl C-N bond stability) .
Q. Table 2: Degradation Pathways
| Condition | Primary Pathway | Byproducts |
|---|---|---|
| UV light | C-N cleavage | Hexylamine, CO₂ |
| Acidic pH | Hydrolysis | tert-Butylamine |
Theoretical Framework Integration
- Link synthesis to steric effects (Frontier Molecular Orbital theory) .
- Align degradation studies with green chemistry principles (atom economy, waste reduction) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
